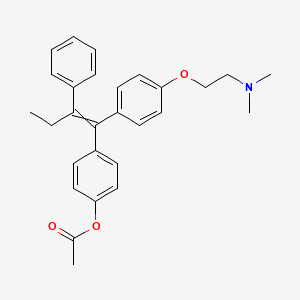

4-Acetoxy Tamoxifen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPMDROJNZRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Acetoxy Tamoxifen: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy tamoxifen, and its more commonly used active metabolite 4-hydroxytamoxifen (4-OHT), are pivotal tools in biomedical research. As a potent selective estrogen receptor modulator (SERM), this compound offers researchers precise temporal and spatial control over gene expression in various experimental models. This in-depth technical guide provides a comprehensive overview of its applications, mechanisms, and detailed protocols for its use in a research setting.

Core Research Application: The Cre-LoxP System

The primary research use of this compound is the activation of the tamoxifen-inducible Cre-loxP system. This system allows for conditional gene knockout or expression in a time- and tissue-specific manner. The Cre recombinase is fused to a mutated estrogen receptor (ER) ligand-binding domain (Cre-ER™ or Cre-ERT2). In the absence of a ligand, the Cre-ER fusion protein is sequestered in the cytoplasm. The administration of this compound, which is readily hydrolyzed to 4-hydroxytamoxifen, or the direct use of 4-hydroxytamoxifen, leads to its binding to the ER domain. This binding event induces a conformational change in the fusion protein, allowing its translocation into the nucleus. Once in the nucleus, the Cre recombinase excises or inverts DNA sequences flanked by loxP sites, thereby activating or inactivating the target gene.

Mechanism of Action: Selective Estrogen Receptor Modulation

4-Hydroxytamoxifen, the active form of this compound, exerts its effects by competitively binding to estrogen receptors (ERα and ERβ)[1]. The outcome of this binding—agonism or antagonism—is tissue- and context-dependent. This dual activity is central to its application in both cancer research and conditional gene modification.

In breast tissue, 4-hydroxytamoxifen acts as an ER antagonist, blocking the proliferative effects of estrogen and making it a cornerstone in the treatment of ER-positive breast cancer. Conversely, in other tissues like the endometrium and bone, it can exhibit estrogenic (agonistic) effects. This tissue-specific activity is attributed to the differential expression of co-activator and co-repressor proteins that interact with the ER/ligand complex.

Quantitative Data Summary

The following tables summarize key quantitative data for 4-hydroxytamoxifen, the active metabolite of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ER Binding) | 3.3 nM | Estrogen Receptor | (Z)-4-Hydroxytamoxifen, Selleck Chemicals |

| IC50 (Cell Proliferation) | 0.5 nM | MCF-7 (Estrogen-stimulated) | 4-Hydroxytamoxifen (Afimoxifene), Selleck Chemicals |

| 27 µM | MCF-7 | Seeger, H., et al. (2004) | |

| 18 µM | MDA-MB-231 | Seeger, H., et al. (2004) | |

| EC50 (Cell Proliferation) | 0.00003 µM | MCF-7 ([3H]-estradiol antagonism) | 4-Hydroxytamoxifen (Afimoxifene), Selleck Chemicals |

Table 1: In Vitro Efficacy of 4-Hydroxytamoxifen

| Parameter | Value | Species/Strain | Reference |

| In Vivo Dose (Cre-LoxP) | 75 mg/kg body weight (Tamoxifen) | Mouse | Intraperitoneal Injection of Tamoxifen, JAX |

| 0.2 mg/gram body weight (Tamoxifen) | Mouse | ResearchGate Discussion | |

| 1 mg/kg body weight (4-OHT) | Rat | Nephew, K. P., et al. (2000) | |

| In Vitro Concentration (Cre-LoxP) | 1-10 µM (4-OHT) | Various | McHaffie, S. L., et al. (2016) |

| 0.02 mg/ml (4-OHT) | Various | ResearchGate Discussion |

Table 2: Dosing and Concentration for Cre-LoxP Induction

Experimental Protocols

In Vitro Cre-LoxP Induction

Objective: To induce Cre-mediated recombination in cultured cells expressing a Cre-ER fusion protein.

Materials:

-

Cells expressing Cre-ER

-

4-Hydroxytamoxifen (4-OHT)

-

Ethanol (100%, for stock solution)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Protocol:

-

Stock Solution Preparation:

-

Dissolve 4-OHT in 100% ethanol to create a 1-10 mM stock solution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Treatment:

-

Plate Cre-ER expressing cells at the desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired final concentration of 4-OHT (typically 1-10 µM). A vehicle control (ethanol) should be run in parallel.

-

The optimal concentration and duration of treatment should be determined empirically for each cell line. A common starting point is 1 µM for 24-72 hours.

-

-

Post-Treatment Analysis:

-

After the incubation period, remove the 4-OHT-containing medium and wash the cells with PBS.

-

Add fresh medium and continue to culture the cells.

-

Analyze for successful recombination using methods such as PCR for genomic DNA, Western blot for protein expression, or reporter gene assays (e.g., fluorescence).

-

In Vivo Cre-LoxP Induction in Mice

Objective: To induce Cre-mediated recombination in a specific tissue of a mouse model expressing a Cre-ER fusion protein.

Materials:

-

Cre-ER transgenic mice

-

Tamoxifen or 4-Hydroxytamoxifen (4-OHT)

-

Corn oil or sunflower oil

-

Ethanol (for tamoxifen dissolution)

-

Syringes and needles for intraperitoneal (IP) injection or oral gavage

Protocol:

-

Tamoxifen Solution Preparation:

-

Dissolve tamoxifen powder in a small volume of 100% ethanol.

-

Add corn oil to the desired final concentration (e.g., 20 mg/mL).

-

Shake or vortex until the tamoxifen is fully dissolved. This may require gentle heating (e.g., 37°C).

-

Store the solution protected from light at 4°C for the duration of the injections.

-

-

Administration:

-

Administer tamoxifen via intraperitoneal injection or oral gavage. A typical dose is 75-100 mg/kg body weight daily for 5 consecutive days.

-

The optimal dosing regimen can vary depending on the mouse strain, the target tissue, and the specific Cre-ER line.

-

-

Post-Administration Monitoring and Analysis:

-

Monitor the mice for any adverse effects during and after the treatment period.

-

Allow a waiting period (typically 7 days) after the final injection for tamoxifen to be cleared and for the recombination to occur.

-

Harvest tissues for analysis of recombination efficiency and phenotypic changes.

-

Visualizations

Caption: Workflow of 4-Hydroxytamoxifen-induced Cre-LoxP recombination.

Caption: 4-Hydroxytamoxifen's tissue-specific signaling pathway.

Conclusion

This compound and its active metabolite, 4-hydroxytamoxifen, are indispensable reagents in modern biological research. Their ability to activate the Cre-ER system provides an unparalleled level of control for studying gene function in vivo and in vitro. A thorough understanding of its mechanism of action as a SERM, coupled with optimized experimental protocols, is crucial for obtaining reliable and reproducible results. This guide serves as a foundational resource for researchers harnessing the power of this versatile compound in their scientific endeavors.

References

A Head-to-Head Battle for Cre Recombinase Control: 4-Acetoxy Tamoxifen vs. 4-Hydroxytamoxifen in Inducible Systems

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Cre-LoxP system stands as a cornerstone of modern genetic engineering, offering unparalleled spatiotemporal control over gene expression. At the heart of the inducible Cre system lies the precise activation of Cre recombinase, a process heavily reliant on the administration of small molecule inducers. Among these, tamoxifen and its derivatives have become the gold standard. This technical guide provides a comprehensive comparison of two key players in this arena: 4-acetoxy tamoxifen and its active metabolite, 4-hydroxytamoxifen. Understanding the nuances of their mechanisms, properties, and practical applications is paramount for designing robust and reproducible experiments.

Mechanism of Action: A Tale of a Prodrug and Its Active Metabolite

The inducible Cre system, most commonly the Cre-ERT2 variant, employs a fusion protein of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ER). This mutation renders the receptor insensitive to endogenous estrogens but highly responsive to synthetic ligands like tamoxifen and its derivatives.

4-Hydroxytamoxifen (4-OHT) is the direct effector molecule. Upon administration, it readily crosses the cell membrane and binds to the ligand-binding domain of the cytoplasmic Cre-ERT2 fusion protein. This binding event induces a conformational change in the protein, leading to its translocation into the nucleus. Once inside the nucleus, the active Cre recombinase excises or inverts DNA sequences flanked by loxP sites, thereby enabling gene knockout, knock-in, or reporter gene expression.

This compound , on the other hand, is a prodrug of 4-hydroxytamoxifen. The acetate group masks the hydroxyl group, rendering the molecule inactive in its initial form. Following administration, this compound undergoes hydrolysis by intracellular esterases, which cleave the acetate group to yield the active 4-hydroxytamoxifen. This in-situ conversion allows for a sustained release of the active compound, potentially offering a wider therapeutic window and more stable induction over time.

At a Glance: Physical and Chemical Properties

A clear understanding of the physicochemical properties of these inducers is crucial for their proper handling, storage, and application in experimental settings.

| Property | This compound | 4-Hydroxytamoxifen |

| Molecular Formula | C28H31NO2 | C26H29NO2 |

| Molecular Weight | 413.55 g/mol | 387.51 g/mol |

| Form | Solid | Solid |

| Solubility | Soluble in ethanol, DMSO | Soluble in ethanol, methanol, DMSO |

| Stability in Solution | Generally more stable | Prone to isomerization and degradation, especially in light and non-optimal storage conditions[1][2] |

| Storage | Store at -20°C, protected from light | Store at -20°C, protected from light; solutions should be freshly prepared |

In-Depth Comparison for Inducible Cre Systems: Potency, Stability, and In Vivo Considerations

The choice between this compound and 4-hydroxytamoxifen hinges on the specific requirements of the experiment, including the desired kinetics of induction, the experimental model, and practical considerations like cost and ease of use.

| Feature | This compound | 4-Hydroxytamoxifen |

| Potency | Indirectly potent; efficacy depends on conversion to 4-OHT. | Highly potent; directly binds to Cre-ERT2. It is approximately 100-fold more potent than tamoxifen in its antiestrogenic effects[3][4]. |

| Induction Kinetics | Delayed onset due to the need for hydrolysis. May provide a more sustained release of the active compound. | Rapid onset of action, allowing for precise temporal control of Cre-mediated recombination. |

| In Vivo Conversion | Hydrolyzed by ubiquitous intracellular esterases to 4-hydroxytamoxifen. The exact in vivo hydrolysis rate can vary between tissues and experimental conditions. | No conversion required; it is the active metabolite. |

| Stability | The acetate group offers protection, leading to greater stability in solution compared to 4-OHT. | Less stable in solution and can undergo isomerization, which may affect its activity. Solutions are best prepared fresh before use[1][2]. |

| Bioavailability | Potentially higher and more sustained due to its prodrug nature, though this is not extensively documented in direct comparative studies for Cre induction. | Oral bioavailability can be low and variable[5]. |

| Potential Side Effects | Similar to tamoxifen and 4-OHT, potential for off-target effects exists. | Can exhibit cellular toxicity at higher concentrations[6]. |

| Cost | Generally less expensive than 4-hydroxytamoxifen. | More expensive due to its higher purity and direct activity. |

Experimental Protocols: Preparation and Administration for In Vivo Cre Induction

Accurate and consistent preparation and administration of inducers are critical for successful and reproducible Cre-Lox experiments.

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous ethanol

-

Corn oil or sunflower oil

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

-

Procedure:

-

In a sterile microcentrifuge tube, dissolve this compound powder in a small volume of anhydrous ethanol to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required to fully dissolve the powder.

-

For intraperitoneal (IP) injection, dilute the ethanol stock solution with corn oil or sunflower oil to the desired final concentration (typically 10 mg/mL). Ensure the final ethanol concentration is below 10% to minimize toxicity.

-

Vortex the solution thoroughly to ensure a uniform suspension.

-

Store the stock solution at -20°C, protected from light.

-

Preparation of 4-Hydroxytamoxifen Stock Solution

-

Materials:

-

4-Hydroxytamoxifen powder

-

Anhydrous ethanol

-

Corn oil or sunflower oil

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

-

Procedure:

-

Due to its lower stability, it is highly recommended to prepare 4-hydroxytamoxifen solutions fresh before each use[1][2].

-

Dissolve 4-hydroxytamoxifen powder in anhydrous ethanol to a concentration of 10 mg/mL.

-

For IP injection, this ethanol stock can be directly diluted in corn oil or sunflower oil to the final desired concentration (e.g., 1 mg/mL).

-

Vortex vigorously to ensure complete mixing.

-

In Vivo Administration in Mice

-

Route of Administration: Intraperitoneal (IP) injection is a common and effective method for delivering both compounds. Oral gavage is another option, though bioavailability can be more variable.

-

Dosage: The optimal dose should be determined empirically for each specific Cre-driver line and experimental setup. A typical starting point for both compounds is in the range of 1-10 mg/kg of body weight, administered daily for 3-5 consecutive days.

-

Procedure for IP Injection:

-

Bring the prepared solution to room temperature.

-

Vortex the solution immediately before drawing it into the syringe to ensure a homogenous suspension.

-

Restrain the mouse appropriately.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

Inject the solution slowly and steadily.

-

Monitor the animal for any adverse reactions following the injection.

-

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of Cre-ER activation by this compound and 4-hydroxytamoxifen.

Caption: A typical experimental workflow for comparing the efficacy of this compound and 4-hydroxytamoxifen.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 4-hydroxytamoxifen for inducible Cre-Lox systems is a critical decision that can significantly impact the outcome and interpretation of an experiment. 4-hydroxytamoxifen offers the advantage of direct, rapid, and potent activation of Cre recombinase, making it ideal for studies requiring precise temporal control. However, its lower stability and higher cost are important considerations. Conversely, this compound, as a more stable and cost-effective prodrug, provides a valuable alternative, particularly for long-term in vivo studies where sustained release of the active compound may be beneficial. Ultimately, the optimal choice depends on the specific experimental goals, the characteristics of the Cre-driver line, and the available resources. Careful consideration of the properties and protocols outlined in this guide will empower researchers to make informed decisions and achieve reliable and reproducible results in their genetic engineering endeavors.

References

- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct, Differential Effects of Tamoxifen, 4-Hydroxytamoxifen, and Raloxifene on Cardiac Myocyte Contractility and Calcium Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]

- 6. Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays | PLOS One [journals.plos.org]

The Role of 4-Acetoxy Tamoxifen in Gene Editing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-acetoxy tamoxifen's function as a critical regulating agent in conditional gene editing. It details its mechanism of action, experimental applications, and protocols for its use, with a focus on the Cre-ERT2 system.

Introduction: The Need for Temporal Control in Gene Editing

Conditional gene editing systems are indispensable tools in modern biological research, allowing for precise spatial and temporal control over gene expression or knockout. The most widely used of these systems is the Cre-loxP technology. To achieve temporal control, the Cre recombinase is often fused to a mutated ligand-binding domain of the human estrogen receptor (ER T2). This fusion protein, Cre-ERT2, remains inactive in the cytoplasm until it binds to a specific synthetic ligand, which triggers its translocation into the nucleus to mediate recombination at loxP sites.

4-hydroxytamoxifen (4-OHT) is the active ligand for the ERT2 domain. However, for in vitro applications, its prodrug, this compound, is often utilized. This guide focuses on the role and application of this compound as a key facilitator of inducible gene editing.

Mechanism of Action: From Prodrug to Active Ligand

The central role of this compound is to serve as a cell-permeable prodrug that is converted into the active ligand, 4-hydroxytamoxifen (4-OHT), by intracellular enzymes. This process initiates the cascade of events leading to gene editing.

Activation Pathway:

-

Cellular Uptake: this compound, being more lipophilic and stable than 4-OHT, readily crosses the cell membrane.

-

Intracellular Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the acetoxy group from the molecule. This hydrolysis reaction converts this compound into 4-hydroxytamoxifen (4-OHT).

-

Binding to Cre-ERT2: The newly formed 4-OHT binds with high affinity to the mutated estrogen receptor (ERT2) domain of the cytoplasmic Cre-ERT2 fusion protein.[1][2][3] This domain is specifically engineered to bind 4-OHT but not endogenous estrogens.[1]

-

Nuclear Translocation: The binding of 4-OHT induces a conformational change in the Cre-ERT2 protein, causing it to dissociate from cellular chaperones (like Hsp90) and translocate into the nucleus.[1][2]

-

Cre-mediated Recombination: Inside the nucleus, the Cre recombinase component of the fusion protein is now active and recognizes specific 34-bp DNA sequences known as loxP sites. It catalyzes the excision, inversion, or translocation of the DNA segment flanked by these loxP sites, thereby achieving the desired gene editing event.

Caption: Conversion of this compound and subsequent activation of Cre-ERT2.

Applications in Gene Editing

The primary application of this compound is in in vitro studies requiring temporal control of gene editing. It is widely used in cell culture experiments involving genetically engineered cell lines that express a Cre-ERT2 system.

-

Conditional Gene Knockout: Studying essential genes that would be lethal if knocked out during development.

-

Lineage Tracing: Activating reporter genes (e.g., GFP, LacZ) at specific time points to trace the fate of a cell population.

-

Disease Modeling: Inducing the expression of an oncogene or the deletion of a tumor suppressor gene in cultured cells to study cancer progression.

-

Drug Discovery: Developing cell-based assays where the expression of a drug target can be turned on or off.

While this compound is the compound of choice for in vitro work, in vivo studies in animal models typically use tamoxifen . Tamoxifen is administered orally or via injection and is converted by cytochrome P450 enzymes in the liver into its active metabolites, 4-OHT and endoxifen, which then circulate throughout the body to induce recombination in target tissues.[1][4]

Experimental Protocols and Data

In Vitro Gene Editing with this compound

This protocol outlines the general steps for inducing Cre-mediated recombination in cultured cells using this compound.

Materials:

-

(Z)-4-Acetoxy-Tamoxifen powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (100%)

-

Target cells expressing a Cre-ERT2 fusion protein

-

Standard cell culture reagents and vessels

Protocol:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in DMSO or ethanol. For example, to make a 1 mM stock, dissolve the appropriate amount of powder in the solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Plate the Cre-ERT2 expressing cells at an appropriate density to ensure they are in a logarithmic growth phase during treatment.

-

Allow cells to adhere and recover for 12-24 hours before treatment.

-

-

Induction:

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. A common final concentration range is 0.5 - 2 µM.[5]

-

Gently mix the medium to ensure even distribution.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

-

Incubation:

-

Incubate the cells for a period ranging from 24 hours to 7 days, depending on the experimental goal and the efficiency of recombination required.[5]

-

For longer incubation periods (>48 hours), the medium containing this compound may need to be replenished every 2-3 days.

-

-

Post-Induction Analysis:

-

After the incubation period, wash the cells with PBS and replace the medium with fresh, inducer-free medium.

-

Allow 24-72 hours for the target gene product to be depleted (in case of knockout) or for a reporter to be expressed.

-

Harvest cells for downstream analysis (e.g., Western blot, PCR, functional assays).

-

Caption: A typical experimental workflow for in vitro gene editing.

Quantitative Data Summary

The optimal concentration and duration of treatment should be empirically determined for each cell line and experimental setup.

Table 1: Typical In Vitro Treatment Parameters for this compound/4-OHT

| Parameter | Typical Range | Notes | Reference(s) |

|---|---|---|---|

| Stock Solution | 1 - 10 mM | In DMSO or Ethanol. Store at -20°C. | - |

| Final Concentration | 0.5 - 2.0 µM | Higher concentrations (>5 µM) can cause cytotoxicity or growth arrest. | [5] |

| Treatment Duration | 24 hours - 7 days | Time required for sufficient recombination efficiency varies by cell type. | [5] |

| Induction Efficiency | Variable | Depends on promoter strength, Cre-ERT2 expression level, and cell type. |[1] |

Table 2: Typical In Vivo Treatment Parameters for Tamoxifen (for comparison)

| Parameter | Typical Range | Administration Route | Notes | Reference(s) |

|---|---|---|---|---|

| Dosage | 10 - 100 mg/kg/day | Intraperitoneal (IP) Injection | Tamoxifen is dissolved in a carrier oil like corn oil. | [6] |

| Dosage | 3 mg/day | Oral Gavage / Feeding | Can reduce stress compared to injections. | [1][7] |

| Treatment Duration | 4 - 7 consecutive days | A course of multiple doses is usually required for high recombination efficiency. |[1][6] |

Considerations and Off-Target Effects

While the this compound-inducible system is powerful, researchers must be aware of potential confounding factors and off-target effects.

-

Cytotoxicity: High concentrations of 4-OHT can be toxic to cells, leading to growth arrest or apoptosis.[5] It is crucial to perform a dose-response curve to find the optimal concentration that maximizes recombination while minimizing toxicity.

-

Leaky Expression: In the absence of the ligand, a small amount of Cre-ERT2 may spontaneously translocate to the nucleus, causing low levels of background recombination. This can be mitigated by using systems with lower basal activity, such as the ERT2-Cre-ERT2 fusion.

-

Estrogen Receptor Modulation: As a selective estrogen receptor modulator (SERM), 4-OHT can have biological effects independent of Cre activation by interacting with endogenous estrogen receptors. These effects can influence cell signaling and gene expression, necessitating proper vehicle-only controls (cells treated with the solvent, e.g., ethanol) and controls with Cre-negative cells treated with this compound.

-

Inconsistent Recombination: The efficiency of recombination can vary significantly between different tissues in vivo and even between different cell types in vitro.[1][2] This is often due to differences in drug metabolism, delivery, or the accessibility of the target locus.

Caption: Logical flow of the inducible Cre-ERT2 gene editing system.

Conclusion

This compound is an essential chemical switch for in vitro gene editing applications that require precise temporal control. By serving as a stable, cell-permeable prodrug for the active ligand 4-hydroxytamoxifen, it enables researchers to activate Cre-ERT2 recombinase on demand. Understanding its mechanism of action, optimizing experimental protocols, and implementing appropriate controls are critical for leveraging the full potential of this powerful technology while ensuring the generation of reliable and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Item - In vitro Cre-ERT2 activation with tamoxifen in p53â/â lymphoma cells results in apoptosis. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Design, synthesis, and metabolite identification of Tamoxifen esterase-activatable prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compared Inhibitory Activities of Tamoxifen and Avenanthramide B on Liver Esterase and Correlation Based on the Superimposed Structure Between Porcine and Human Liver Esterase [mdpi.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Effects of tamoxifen on telomerase activity in breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Acetoxy Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of 4-acetoxy tamoxifen. Due to the limited availability of in-depth data for this compound, this guide also includes detailed information on its closely related and primary active metabolite, 4-hydroxy tamoxifen (4-OHT), to serve as a valuable reference point for researchers.

Chemical Properties

This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). The addition of an acetoxy group modifies its chemical characteristics. The majority of commercially available data pertains to the (E)-isomer of this compound.

Table 1: Chemical Properties of (E)-4-Acetoxy Tamoxifen

| Property | Value | Source |

| CAS Number | 76117-70-9 | [1][2][] |

| Molecular Formula | C₂₈H₃₁NO₃ | [1][4] |

| Molecular Weight | 429.55 g/mol | [1][2][4] |

| Appearance | Pale Yellow Solid | [2][] |

| Melting Point | 98-100 °C | [2] |

| pKa (Predicted) | 8.68 ± 0.28 | [2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [2] |

For comparative purposes, the properties of the more extensively studied 4-hydroxy tamoxifen are provided below.

Table 2: Chemical Properties of 4-Hydroxy Tamoxifen

| Property | Value | Source |

| CAS Number | 68392-35-8 (E/Z mixture) | [5][6] |

| Molecular Formula | C₂₆H₂₉NO₂ | [5][6] |

| Molecular Weight | 387.51 g/mol | [5] |

| Appearance | Crystalline solid | [6][7] |

| Melting Point | 150-153 °C | [8] |

| pKa (Predicted) | 10.32 ± 0.15 | [8] |

| Solubility | Ethanol: ~20 mg/mLDMSO: ~2 mg/mLDimethylformamide (DMF): ~20 mg/mLEthanol:PBS (pH 7.2) (1:2): ~0.3 mg/mL | [6][7] |

Stability and Storage

Storage Recommendations:

-

(E)-4-Acetoxy Tamoxifen: Should be stored in an amber vial at -20°C in a freezer.[2]

-

4-Hydroxy Tamoxifen: Recommended storage is at -20°C.[6][7] For long-term stability, it should be stored desiccated and protected from light at 2–8 °C, under which conditions it can remain active for up to 3 years.[5]

Light Sensitivity: Tamoxifen and its derivatives are known to be sensitive to UV light.[9] This can lead to isomerization and degradation. Therefore, it is crucial to protect this compound from light during storage and handling.

Potential Degradation Pathways: While specific degradation products of this compound are not documented, a primary pathway is likely the hydrolysis of the ester bond, yielding 4-hydroxy tamoxifen. This hydrolysis can be influenced by pH and temperature. The double bond in the stilbene core is also susceptible to isomerization (Z to E and vice-versa), which can be catalyzed by light and heat.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, standard analytical methods used for tamoxifen and its metabolites can be adapted.

General Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC):

-

Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Incubation in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: Exposure to dry heat.

-

Photodegradation: Exposure to UV light.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and diluted to an appropriate concentration for HPLC analysis.

-

HPLC Method: A reverse-phase HPLC method with a C18 column is typically employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: A UV detector is used to monitor the elution of the parent compound and any degradation products.

-

Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Signaling Pathways

Specific studies detailing the signaling pathways directly modulated by this compound are lacking. It is widely understood that this compound acts as a prodrug, which is likely hydrolyzed in vivo to 4-hydroxy tamoxifen, the primary active metabolite of tamoxifen. Therefore, the biological activity of this compound is expected to mirror that of 4-hydroxy tamoxifen.

4-Hydroxy tamoxifen exerts its effects primarily through competitive antagonism of the estrogen receptor (ER). It binds to ERα and ERβ, leading to the recruitment of corepressors instead of coactivators to the estrogen response element (ERE) on DNA, thereby inhibiting the transcription of estrogen-dependent genes. This action is central to its efficacy in hormone receptor-positive breast cancer.

Recent studies have also suggested that tamoxifen and its metabolites can influence other signaling pathways, including the PI3K/AKT/mTOR pathway, which is implicated in tamoxifen resistance.[10]

Below is a diagram illustrating the generally accepted signaling pathway for tamoxifen and its active metabolite, 4-hydroxy tamoxifen.

Caption: Proposed mechanism of action for this compound.

Disclaimer: This guide is intended for informational purposes for a technical audience. The information on this compound is limited, and much of the detailed data is provided for the related compound, 4-hydroxy tamoxifen. Researchers should independently verify information and conduct their own stability and activity studies for their specific applications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (E)-4-Acetoxy Tamoxifen | 76117-70-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

4-Acetoxy Tamoxifen as a Prodrug for 4-Hydroxytamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (4-OHT), which exhibits significantly higher affinity for the estrogen receptor than the parent drug. However, the conversion of tamoxifen to 4-OHT is dependent on the polymorphic cytochrome P450 enzyme, CYP2D6, leading to inter-individual variability in clinical outcomes. This has spurred the development of prodrug strategies to deliver 4-OHT directly, thereby bypassing CYP2D6 metabolism. This technical guide explores the concept of 4-acetoxy tamoxifen as a potential ester prodrug of 4-OHT. While specific literature on this compound is limited, this document provides a comprehensive overview based on the well-established pharmacology of 4-OHT and general principles of ester prodrug design. It details the theoretical conversion mechanism, relevant quantitative data for the active metabolite, and essential experimental protocols for the evaluation of such a prodrug.

Introduction: The Rationale for a 4-Hydroxytamoxifen Prodrug

Tamoxifen is a prodrug that requires metabolic activation to exert its antiestrogenic effects. The key metabolic pathways involve N-demethylation and 4-hydroxylation. The 4-hydroxylation pathway, primarily mediated by CYP2D6, produces 4-hydroxytamoxifen (4-OHT), a metabolite with approximately 100-fold greater affinity for the estrogen receptor than tamoxifen itself. Genetic polymorphisms in the CYP2D6 gene can lead to reduced or absent enzyme activity, resulting in lower plasma concentrations of 4-OHT and potentially diminished therapeutic benefit.

A prodrug approach, delivering 4-OHT directly, offers a promising strategy to overcome the limitations of tamoxifen therapy associated with CYP2D6 polymorphism. An ideal prodrug would be readily absorbed and then converted to 4-OHT in vivo, ensuring consistent therapeutic levels of the active metabolite across all patients, regardless of their CYP2D6 genotype. This compound, as an ester derivative of 4-OHT, represents a chemically plausible prodrug candidate that could be hydrolyzed by ubiquitous esterase enzymes to release the active 4-OHT.

The Prodrug Concept: this compound to 4-Hydroxytamoxifen

The central hypothesis for this compound as a prodrug is its conversion to 4-OHT via enzymatic hydrolysis. Ester prodrugs are a common and effective strategy to improve the physicochemical and pharmacokinetic properties of drugs. In this case, the acetyl group would mask the phenolic hydroxyl group of 4-OHT, potentially altering its solubility and membrane permeability.

Proposed Mechanism of Action

The proposed bioactivation of this compound is a one-step enzymatic process.

Caption: Proposed bioactivation of this compound.

Upon administration, this compound would be absorbed and distributed. In the bloodstream and various tissues, it would encounter esterase enzymes, which would catalyze the hydrolysis of the ester bond, releasing acetic acid and the active drug, 4-OHT. The liberated 4-OHT would then be free to bind to estrogen receptors in target tissues, such as breast cancer cells, and exert its antiestrogenic effects.

Quantitative Data: Pharmacokinetics and Potency of 4-Hydroxytamoxifen

Table 1: Comparative Pharmacokinetics of Tamoxifen and 4-Hydroxytamoxifen in Mice (Oral Administration)

| Compound | Dose (mg/kg) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (h) |

| Tamoxifen | 1 | 2.8 | 2 |

| 4-Hydroxytamoxifen | 1 | 3.6 | 2 |

| 4-OHT (from Tamoxifen) | 1 | 0.8 | 2 |

Data compiled from studies in mice and may not be directly extrapolated to humans.[1]

Table 2: Estrogen Receptor Binding Affinity and In Vitro Potency

| Compound | Relative Binding Affinity for ERα (Estradiol = 100) | IC50 in MCF-7 Cells (nM) |

| Tamoxifen | ~1-2 | ~790 |

| 4-Hydroxytamoxifen | ~100-200 | ~29 |

IC50 values represent the concentration required to inhibit cell growth by 50%.[2]

Experimental Protocols

The evaluation of this compound as a prodrug would require a series of well-defined experiments. The following sections detail the methodologies for key assays.

Synthesis of this compound

A potential synthesis route for this compound would involve the acetylation of 4-hydroxytamoxifen.

Protocol:

-

Dissolution: Dissolve 4-hydroxytamoxifen in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to deprotonate the phenolic hydroxyl group.

-

Acetylation: Add acetic anhydride or acetyl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., dilute HCl) and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Conversion of this compound to 4-Hydroxytamoxifen

This assay is crucial to demonstrate the release of the active drug from the prodrug in a biologically relevant environment.

Protocol:

-

Prepare Incubation Medium: Use human plasma or a solution containing a commercially available esterase (e.g., porcine liver esterase) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Add a known concentration of this compound to the incubation medium and incubate at 37 °C.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent, such as a strong acid or an organic solvent like acetonitrile.

-

Sample Preparation: Precipitate proteins by centrifugation after the addition of acetonitrile. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentrations of both this compound and the released 4-hydroxytamoxifen.

-

Data Analysis: Plot the concentrations of both compounds over time to determine the rate of hydrolysis and the half-life of the prodrug.

Caption: Workflow for in vitro conversion assay.

Cell Proliferation Assay

This assay determines the cytotoxic or cytostatic effect of the prodrug, which is expected to be mediated by its conversion to 4-OHT.

Protocol:

-

Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate medium.

-

Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound, 4-hydroxytamoxifen (as a positive control), and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Estrogen Receptor Binding Assay

This competitive binding assay evaluates the ability of the active metabolite, 4-OHT, to bind to the estrogen receptor. The prodrug itself is expected to have low binding affinity.

Protocol:

-

Receptor Preparation: Prepare a source of estrogen receptors, either from isolated cell nuclei of ER-positive cells or using a commercially available recombinant human ERα.

-

Radioligand Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol).

-

Competitive Binding: In parallel incubations, add increasing concentrations of unlabeled competitor ligands: 4-hydroxytamoxifen and this compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. Calculate the IC50 value for each competitor and determine the relative binding affinity (RBA).

Signaling Pathways of 4-Hydroxytamoxifen

Once released from the prodrug, 4-hydroxytamoxifen acts as a selective estrogen receptor modulator. Its primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor.

Caption: 4-Hydroxytamoxifen's mechanism of action.

In the presence of estradiol, the estrogen receptor binds to the estrogen response element (ERE) in the promoter region of target genes, leading to the transcription of genes that promote cell proliferation. 4-OHT binds to the ER and induces a conformational change that prevents the receptor from effectively binding to the ERE and recruiting co-activators, thereby blocking gene transcription and inhibiting cell growth.

Conclusion and Future Directions

The concept of this compound as a prodrug for 4-hydroxytamoxifen is scientifically sound and warrants further investigation. While direct evidence in the literature is scarce, the established principles of ester prodrugs and the well-characterized pharmacology of 4-OHT provide a strong foundation for its potential development. Future research should focus on the synthesis and in vitro characterization of this compound, including its stability, enzymatic hydrolysis kinetics, and cytotoxic activity in ER-positive breast cancer cell lines. Successful in vitro proof-of-concept would pave the way for in vivo pharmacokinetic and efficacy studies to validate its utility as a clinically viable alternative to tamoxifen, potentially offering a more consistent therapeutic outcome for all breast cancer patients.

References

A Technical Guide to the Discovery and Development of Tamoxifen Analogs for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of tamoxifen analogs. It is intended to serve as a technical resource for researchers and professionals involved in the field of oncology drug development, with a specific focus on selective estrogen receptor modulators (SERMs).

Introduction: The Rationale for Tamoxifen Analog Development

Tamoxifen, a non-steroidal triphenylethylene derivative, has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for several decades.[1][2] It functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific estrogenic or antiestrogenic effects.[3][4][5][6][7] In breast tissue, tamoxifen acts as an antagonist, competitively inhibiting estrogen binding to the estrogen receptor (ER), thereby halting the growth of ER-positive cancer cells.[4][8] Conversely, it displays agonist activity in other tissues like the endometrium and bone.[4][6]

Despite its success, the clinical utility of tamoxifen is hampered by several factors, including the development of drug resistance, adverse side effects such as an increased risk of endometrial cancer, and variations in patient response due to genetic polymorphisms in metabolizing enzymes like CYP2D6.[9][10][11][12][13][14] These limitations have spurred extensive research into the development of novel tamoxifen analogs with improved therapeutic profiles. The primary goals of these efforts are to enhance antiestrogenic activity, overcome resistance mechanisms, and minimize undesirable side effects.[11]

Strategies in Tamoxifen Analog Design and Synthesis

The development of novel tamoxifen analogs is largely guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications influence the biological activity of the molecule.[1][3] Key strategies in the design of new analogs include:

-

Modification of the Triphenylethylene Scaffold: Alterations to the core structure of tamoxifen can significantly impact its interaction with the estrogen receptor.

-

Side Chain Modification: The aminoethyl side chain is crucial for the antiestrogenic activity of tamoxifen.[3] Modifications to this chain can modulate receptor binding and pharmacological effects.[15][16]

-

Introduction of Novel Functional Groups: The incorporation of different chemical moieties, such as carbonyls or ferrocenyl groups, has been explored to create analogs with unique biological properties.[15][16][17]

-

Bioisosteric Replacement: This approach involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.[13][18]

The following diagram illustrates the general workflow for the discovery and development of tamoxifen analogs.

Caption: Workflow for Tamoxifen Analog Development.

Quantitative Analysis of Tamoxifen Analogs

The biological activity of newly synthesized tamoxifen analogs is quantified through various in vitro assays. The most critical parameters are their binding affinity for estrogen receptor subtypes (ERα and ERβ) and their antiproliferative effects on ER+ breast cancer cell lines, such as MCF-7.

| Compound | Target | IC50 (µM) | Relative Binding Affinity (RBA) | Reference |

| Tamoxifen | ERα/ERβ | - | 1.9 (ERα) | [10] |

| 4-Hydroxytamoxifen | ERα/ERβ | - | 100 (ERα) | [17] |

| Analog 3 | ERα | - | 80 times more than Tamoxifen | [9][10] |

| Analog 10 | Aromatase | 0.070 | - | [19][20] |

| Analog 11 | MCF-7 cells | 0.042 | - | [19][20] |

| Analog 12 | MCF-7 cells | 0.077 | 14.7 ± 2.4 nM (ER) | [19][20] |

Experimental Protocols

General Synthesis of Tamoxifen Analogs

A common method for synthesizing tamoxifen analogs is the McMurry reaction, which involves the reductive coupling of two ketone molecules.[19][20]

Example Protocol for McMurry Reaction:

-

Suspend Zinc powder (9.15 mmol) in dry THF (25 mL) and cool to 0°C under an argon atmosphere.

-

Add TiCl4 (1.94 mmol) to the suspension.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours.

-

After cooling, add a solution of ketoprofen amide (1.00 mmol) and a various ketone (2.90 mmol) in dry THF (100 mL) at 0°C with stirring.

-

Reflux the mixture in the dark for 3 hours.

-

After cooling, filter off the zinc dust and evaporate the THF.

-

Dissolve the residue and proceed with purification.[19]

Another approach involves an efficient triarylethylene synthetic protocol, which can be used to generate a variety of derivatives.[17]

Estrogen Receptor Binding Assay

This assay determines the ability of a compound to displace a radiolabeled estrogen, typically [3H]estradiol, from the estrogen receptor.

Protocol Outline:

-

Prepare purified preparations of ERα and ERβ.

-

Incubate the receptors with a constant concentration of [3H]estradiol and varying concentrations of the test compound.

-

After incubation, separate the receptor-bound and free radioligand.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50).

-

Determine the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of a standard (e.g., estradiol).

MCF-7 Cell Proliferation Assay

This assay is used to assess the antiestrogenic activity of tamoxifen analogs in an ER+ breast cancer cell line.

Protocol Outline:

-

Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Replace the medium with a phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Treat the cells with varying concentrations of the tamoxifen analog in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation).

-

Incubate the cells for a defined period (e.g., 5-7 days).

-

Assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.

-

Plot the cell viability against the concentration of the analog to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Tamoxifen and its analogs exert their effects primarily through the modulation of the estrogen receptor signaling pathway.

Caption: Estrogen Receptor Signaling Pathway Modulation.

In the canonical pathway, estrogen binds to the ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation. Tamoxifen and its antagonist analogs competitively bind to the ER, preventing estrogen from binding. This leads to a conformational change in the receptor that favors the recruitment of co-repressors instead of co-activators, thereby inhibiting the transcription of estrogen-responsive genes and leading to cell cycle arrest and apoptosis.[8]

Some tamoxifen analogs have also been investigated for their ability to inhibit aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[19][20] This dual mechanism of action—ER antagonism and aromatase inhibition—is a promising strategy for developing more effective anticancer agents.

Structure-Activity Relationships (SAR)

The biological activity of tamoxifen analogs is highly dependent on their chemical structure.

Caption: Structure-Activity Relationships of Tamoxifen Analogs.

Key SAR findings include:

-

Aminoethyl Side Chain: The presence and nature of this side chain are critical for antiestrogenic activity.[3] For instance, replacing it with a bulky alkyl group can enhance antiestrogenic effects.[3]

-

Hydroxylation: The introduction of a hydroxyl group, particularly at the 4-position of the phenyl ring, significantly increases binding affinity for the ER. 4-hydroxytamoxifen is a major active metabolite of tamoxifen with much higher potency.[17]

-

Halogenation: The addition of a halogen, such as chlorine in toremifene or iodine in idoxifene, can alter the metabolic stability and estrogenic profile of the molecule.[11]

-

Core Structure: Modifications to the triphenylethylene core, as seen in lasofoxifene, can lead to compounds with antagonist activity in both the breast and uterus.[11]

Overcoming Tamoxifen Resistance

The development of resistance is a significant clinical challenge in tamoxifen therapy.[12][14][21][22][23] Mechanisms of resistance are complex and can involve altered ER signaling, upregulation of growth factor receptor pathways, and changes in the expression of co-regulatory proteins.[12][21][22] Research into novel tamoxifen analogs is actively exploring strategies to overcome resistance. This includes the development of compounds that:

-

Are less susceptible to metabolic deactivation.

-

Possess alternative or dual mechanisms of action.

-

Can effectively inhibit ER signaling in resistant tumors.

One approach has been the design of boron-based bioisosteres of 4-hydroxytamoxifen, which can be oxidized to the active form in vivo, potentially bypassing resistance mechanisms related to CYP2D6 deficiency.[13][24]

Conclusion and Future Directions

The discovery and development of tamoxifen analogs remain a vibrant area of research. By leveraging a deeper understanding of SAR and the molecular mechanisms of ER signaling and resistance, scientists are continually designing and synthesizing novel compounds with the potential for improved efficacy and safety profiles. Future research will likely focus on the development of next-generation SERMs and SERDs (Selective Estrogen Receptor Downregulators) with enhanced tissue selectivity, the exploration of combination therapies, and the identification of predictive biomarkers to guide personalized treatment strategies for patients with ER+ breast cancer.

References

- 1. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Structure-activity relationship of tamoxifen - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 4. swolverine.com [swolverine.com]

- 5. algorx [algorx.ai]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel flexible ester-containing analogs of tamoxifen and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. Genetic and epigenetic contribution to tamoxifen resistance in breast cancer, concepts to drive therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tamoxifen resistance - and how to defeat it - Innovations Report [innovations-report.com]

- 15. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 19. tandfonline.com [tandfonline.com]

- 20. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medicineinnovates.com [medicineinnovates.com]

- 24. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tamoxifen-Inducible Cre-LoxP System

For Researchers, Scientists, and Drug Development Professionals

The tamoxifen-inducible Cre-LoxP system is a powerful and widely used tool for conditional gene editing, providing precise spatial and temporal control over gene expression in vivo. This guide offers a comprehensive overview of the system's core principles, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.

Core Principles of the Tamoxifen-Inducible Cre-LoxP System

The tamoxifen-inducible Cre-LoxP system relies on two key components: the Cre recombinase and LoxP sites. The temporal control is achieved by fusing the Cre recombinase to a mutated ligand-binding domain of the estrogen receptor (ER), creating a Cre-ER fusion protein.

1.1. Cre Recombinase and LoxP Sites

-

Cre Recombinase: A 38-kDa tyrosine recombinase enzyme derived from the P1 bacteriophage. It recognizes specific 34-base pair DNA sequences called LoxP sites and catalyzes a site-specific recombination event between them.

-

LoxP Sites (locus of crossover in P1): These sites consist of two 13-bp inverted palindromic repeats flanking an 8-bp asymmetric core spacer region. The orientation of the LoxP sites determines the outcome of the recombination event.[1]

-

Excision: When two LoxP sites are in the same orientation on the same chromosome, the intervening DNA sequence is excised.[1][2]

-

Inversion: When two LoxP sites are in opposite orientations on the same chromosome, the intervening DNA sequence is inverted.[1][2]

-

Translocation: When LoxP sites are on different chromosomes, Cre-mediated recombination can lead to translocation.

-

1.2. Tamoxifen-Inducible Control: The Cre-ER™ Fusion Protein

To achieve temporal control, the Cre recombinase is fused to a mutated form of the human estrogen receptor ligand-binding domain (ER™ or ERT2). This fusion protein, commonly CreERT2, is engineered to have a low affinity for endogenous estrogen but a high affinity for the synthetic estrogen antagonist, tamoxifen, and its active metabolite, 4-hydroxytamoxifen (4-OHT).[3]

In the absence of tamoxifen, the CreERT2 protein is sequestered in the cytoplasm through its interaction with heat shock proteins (HSPs), such as Hsp90.[4] This prevents its entry into the nucleus and interaction with the LoxP sites in the genome.

Upon administration, tamoxifen is metabolized in the liver to its active form, 4-OHT.[5] 4-OHT binds to the ER™ domain of the CreERT2 protein, inducing a conformational change that leads to its dissociation from the HSP complex.[4] The now-active CreERT2 protein translocates into the nucleus, where it can recognize and recombine the target LoxP sites, leading to the desired genetic modification.[4]

Experimental Design and Workflow

A typical workflow for a conditional knockout experiment using the tamoxifen-inducible Cre-LoxP system involves several key steps, from generating the transgenic mice to analyzing the recombination efficiency.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]

4-Acetoxy Tamoxifen's Impact on Estrogen Receptor Fusion Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy tamoxifen is a synthetic, non-steroidal selective estrogen receptor modulator (SERM). As an acetate ester of 4-hydroxytamoxifen (4-OHT), it serves as a prodrug that is hydrolyzed to the biologically active 4-OHT within the cellular environment. This guide provides an in-depth technical overview of the effects of this compound, primarily through its active metabolite 4-OHT, on estrogen receptor (ER) fusion proteins. These fusion proteins are invaluable tools in biomedical research, enabling the study of ER function, regulation, and the development of novel therapeutic strategies. This document details the molecular interactions, effects on protein stability and function, and provides experimental protocols for the assessment of these effects.

Mechanism of Action

Upon entering a cell, this compound is deacetylated to form 4-hydroxytamoxifen. 4-OHT exerts its effects by competitively binding to the ligand-binding domain (LBD) of the estrogen receptor, primarily ERα and ERβ. This binding event induces a distinct conformational change in the receptor compared to that induced by its natural ligand, estradiol[1][2].

In the context of ER fusion proteins, this 4-OHT-induced conformational change is the pivotal event that dictates the fusion protein's subsequent activity. For instance, in Cre-ERT2 fusion proteins, 4-OHT binding releases the protein from cytoplasmic sequestration, allowing its translocation to the nucleus and subsequent Cre-mediated recombination of loxP sites.[3] Similarly, in EGFP-ER fusion proteins, ligand binding triggers nuclear translocation, which can be visualized and quantified.

The 4-OHT-ER complex can interact with coactivator and corepressor proteins, modulating the transcription of target genes. However, the conformation induced by 4-OHT typically leads to an antagonist effect in most breast cancer cells by recruiting corepressors and inhibiting the transcription of estrogen-dependent genes.[4][5]

Data Presentation: Quantitative Effects of 4-Hydroxytamoxifen

The following tables summarize key quantitative data regarding the effects of 4-hydroxytamoxifen on estrogen receptors and cell lines expressing them.

Table 1: Binding Affinities of 4-Hydroxytamoxifen to Estrogen-Related Receptors

| Receptor | Ligand | Binding Affinity (Kd/Ki) | Assay Type | Reference |

| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Kd = 35 nM | Radioligand Binding Assay | [6][7][8][9][10][11] |

| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki = 75 nM | Competition Binding Assay | [11] |

| Estrogen-Related Receptor γ (ERRγ) | Tamoxifen | Ki = 870 nM | Competition Binding Assay | [6][7][8][9][10][11] |

Table 2: IC50 Values of 4-Hydroxytamoxifen on Breast Cancer Cell Line Proliferation

| Cell Line | IC50 | Incubation Time | Assay Type | Reference |

| MCF-7 | 3.2 µM | 96 hours | MTT Assay | [12] |

| T47D | 4.2 µM | 96 hours | MTT Assay | [12] |

| BT-474 | 5.7 µM | 96 hours | MTT Assay | [12] |

| MCF-7 | 27 µM | 4 days | ATP Chemosensitivity Test | [13] |

| MDA-MB-231 | 18 µM | 4 days | ATP Chemosensitivity Test | [13] |

Table 3: DC50 Values for ERα Degradation by 4-Hydroxytamoxifen-Based PROTACs

| Compound | Cell Line | DC50 | Incubation Time | Reference |

| TVHL-1 | MCF-7 | 4.5 nM | 24 hours | [1][12] |

| TVHL-2 | MCF-7 | 5.3 nM | 24 hours | [12] |

| TPO-3 | MCF-7 | 11.94 nM | 24 hours | [12] |

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway Modulation by 4-Hydroxytamoxifen

The following diagram illustrates the mechanism by which 4-hydroxytamoxifen (4-OHT), the active metabolite of this compound, modulates estrogen receptor (ER) signaling.

Figure 1. 4-OHT mediated ER fusion protein activation and transcriptional repression.

Experimental Workflow: Assessing ERα Fusion Protein Degradation

This workflow outlines the key steps in determining the degradation of an ERα fusion protein upon treatment with a compound like a 4-OHT-based PROTAC.

Figure 2. Workflow for quantifying ERα fusion protein degradation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT-based)

This protocol is for determining the effect of 4-hydroxytamoxifen on the proliferation of ER-positive breast cancer cell lines.

Materials:

-

ER-positive breast cancer cell lines (e.g., MCF-7, T47D, BT-474)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phenol red-free medium supplemented with charcoal-stripped FBS

-

4-hydroxytamoxifen (4-OHT)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Hormone Deprivation:

-

After 24 hours, replace the medium with 100 µL of phenol red-free medium containing charcoal-stripped FBS.

-

Incubate for another 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of 4-OHT in phenol red-free, charcoal-stripped FBS-containing medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 4-OHT or vehicle control (e.g., 0.1% ethanol).

-

Incubate for the desired period (e.g., 96 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of 4-OHT to determine the IC50 value.

-

Protocol 2: Western Blot for ERα Fusion Protein Degradation

This protocol details the detection and quantification of ERα fusion protein levels following treatment.

Materials:

-

Cell line expressing the ERα fusion protein

-

Test compound (e.g., 4-OHT-based PROTAC)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed and treat cells as described in the degradation workflow (Figure 2).

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ERα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with the loading control antibody following the same immunoblotting steps.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[5][9][14][15][16]

-

Normalize the ERα fusion protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 3: EGFP-ER Fusion Protein Nuclear Translocation Assay

This protocol describes a method to visualize and quantify the nuclear translocation of an EGFP-ER fusion protein.

Materials:

-

Cell line stably expressing EGFP-ER fusion protein

-

Phenol red-free medium with charcoal-stripped FBS

-

4-hydroxytamoxifen (4-OHT)

-

Hoechst 33342 or DAPI for nuclear staining

-

Fluorescence microscope or high-content imaging system

-

Image analysis software

Procedure:

-

Cell Culture and Treatment:

-

Seed the EGFP-ER expressing cells on glass-bottom dishes or plates suitable for imaging.

-

Culture the cells in phenol red-free medium with charcoal-stripped FBS for at least 24 hours to ensure the fusion protein is primarily cytoplasmic.

-

Treat the cells with the desired concentration of 4-OHT or vehicle control.

-

-

Live-Cell Imaging or Fixation and Staining:

-

Live-Cell Imaging: Image the cells at different time points after treatment using a fluorescence microscope equipped with filters for GFP and, if used, a nuclear stain.

-

Fixation and Staining: At the desired time point, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with Hoechst 33342 or DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images of multiple fields for each treatment condition.

-

Using image analysis software, define the nuclear and cytoplasmic regions of each cell based on the nuclear stain and cell morphology.

-

Measure the mean fluorescence intensity of EGFP in both the nuclear and cytoplasmic compartments.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.

-

Quantify the percentage of cells showing significant nuclear translocation (e.g., a nuclear/cytoplasmic ratio above a defined threshold).

-

Conclusion

This compound, through its active metabolite 4-hydroxytamoxifen, is a potent modulator of estrogen receptor fusion proteins. Its ability to induce specific conformational changes allows for the conditional control of fusion protein activity, making it an indispensable tool in molecular biology and drug discovery. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers working with these systems, facilitating the design and execution of experiments to further elucidate the complex roles of estrogen receptors in health and disease.

References

- 1. Design and optimization of oestrogen receptor PROTACs based on 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.biu.ac.il [cris.biu.ac.il]

- 9. youtube.com [youtube.com]

- 10. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. cris.biu.ac.il [cris.biu.ac.il]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to Temporal Gene Knockout Using 4-Acetoxy Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the core principles and methodologies for achieving temporally controlled gene knockout using the Cre-ERT2 system, with a specific focus on the application of 4-acetoxy tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT).

Fundamental Principles of the Cre-ERT2 System

The Cre-ERT2 system offers precise temporal control over gene excision. This powerful tool for functional genomics relies on the fusion of Cre recombinase with a mutated ligand-binding domain of the human estrogen receptor (ERT2). This modification renders the Cre recombinase inactive until it binds to a specific synthetic ligand.[1][2]

In its inactive state, the Cre-ERT2 fusion protein is sequestered in the cytoplasm through its association with heat shock protein 90 (HSP90).[2] The introduction of an active ligand, 4-hydroxytamoxifen (4-OHT), induces a conformational change in the ERT2 domain. This change leads to the dissociation of HSP90 and the translocation of the active Cre-ERT2 fusion protein into the nucleus.[2] Once in the nucleus, Cre recombinase recognizes and mediates recombination between two loxP sites engineered to flank a specific genomic region (a "floxed" allele), resulting in the excision of the target gene segment.